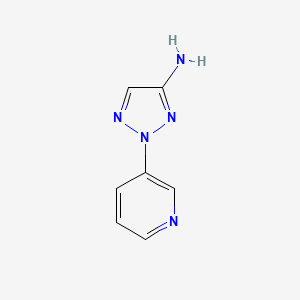

2-Pyridin-3-yltriazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Pyridin-3-yltriazol-4-amine is a complex chemical compound with immense potential in scientific research. Its unique properties make it applicable in diverse fields such as medicinal chemistry, materials science, and drug discovery. It has been studied for its neuroprotection and anti-inflammatory activity .

Synthesis Analysis

The synthesis of this compound involves a series of novel triazole-pyrimidine-based compounds that were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of this compound was analyzed using the B3LYP method . The FTIR spectrum was recorded in the 100–4000 cm−1 range and its FT-Raman spectrum in the range 80–4000 cm−1 .科学的研究の応用

Dynamic Tautomerism and Divalent N(I) Character : N-(Pyridin-2-yl)thiazol-2-amine exhibits dynamic tautomerism and divalent N(I) character, with quantum chemical analysis revealing competitive isomeric structures. This property indicates a competition between the thiazole and pyridine groups for accommodating the tautomeric hydrogen, influencing electron donation in the structure (Bhatia, Malkhede, & Bharatam, 2013).

Versatile Terpyridine Analogues : 2,6-Bis(pyrazolyl)pyridines and related ligands offer unique chemical properties for complex chemistry, including luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Regiospecific Synthesis of Imidazo[1,2-a]pyridines : A metal-free, three-component reaction facilitates the formation of imidazo[1,2-a]pyridines, allowing for the efficient construction of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Applications in Materials Science

Phosphorescent Platinum Complexes : The synthesis of C*N∧N- and C∧N∧N-coordinated platinum complexes using N,N-diphenyl-2,2'-bipyridin-6-amine and related ligands leads to phosphorescent materials with potential applications in organic light-emitting diodes (OLEDs) and sensing, demonstrating mixed charge-transfer transitions (Harris et al., 2013).

Biological and Pharmaceutical Research

Anticancer Activity of Heterocyclic Compounds : The synthesis of novel heterocyclic compounds such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles starting from isonicotinic acid hydrazide has shown promising in vitro anticancer activity against various human cancer cell lines, highlighting the potential for developing new anticancer agents (Abdo & Kamel, 2015).

Safety and Hazards

作用機序

Target of Action

It’s worth noting that compounds containing the 1,2,4-triazole ring, which is present in 2-pyridin-3-yltriazol-4-amine, have been shown to exhibit significant antibacterial activity . These compounds have been found to inhibit essential proteins for bacteria such as DNA gyrase, glucosamine-6-phosphate synthase, dihydrofolate reductase (DHFR), and SecA ATPase .

Mode of Action

This inhibition could result in the disruption of critical bacterial processes, thereby exerting its antibacterial effects .

Biochemical Pathways

Given the potential targets of this compound, it may impact the pathways associated with dna replication, cell wall synthesis, and energy production in bacteria .

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may lead to the disruption of essential bacterial processes, resulting in bacterial growth inhibition or death .

特性

IUPAC Name |

2-pyridin-3-yltriazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-5-10-12(11-7)6-2-1-3-9-4-6/h1-5H,(H2,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAEWLSLZPINQRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N2N=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)

![ethyl 2-({[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2855758.png)

![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate](/img/structure/B2855761.png)

![cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2855764.png)

![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)

![methyl 2-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855769.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2855773.png)

![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]oxadiazol-7-ium-3-olate](/img/structure/B2855774.png)

![ethyl 4-{4-[(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)methyl]benzoyl}piperazine-1-carboxylate](/img/no-structure.png)